molecular formula C12H13NO4S2 B5632891 N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide CAS No. 6031-89-6

N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide

Cat. No.: B5632891
CAS No.: 6031-89-6
M. Wt: 299.4 g/mol
InChI Key: DJUPYYONGFLTBS-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide is a chemical compound with the molecular formula C12H13NO4S2. It is known for its unique structure, which combines a thiophene ring with a sulfonamide group and a dimethoxyphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .

Biochemical Analysis

Biochemical Properties

N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are crucial for maintaining acid-base balance in tissues and organs by catalyzing the reversible hydration of carbon dioxide. This compound interacts with these enzymes by binding to the active site, thereby inhibiting their activity . This interaction is primarily noncompetitive, meaning the compound binds to a site other than the active site, altering the enzyme’s function without directly competing with the substrate.

Cellular Effects

This compound has been shown to affect various cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory effect on carbonic anhydrase can lead to alterations in intracellular pH, which can impact cell signaling and metabolic pathways . Additionally, this compound has been observed to exhibit anti-inflammatory and antimicrobial properties, further influencing cellular responses and functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly carbonic anhydrase enzymes. The sulfonamide group of the compound interacts with the zinc ion in the enzyme’s active site, leading to enzyme inhibition . This interaction disrupts the enzyme’s ability to catalyze the hydration of carbon dioxide, thereby affecting various physiological processes. Additionally, the thiophene ring contributes to the compound’s binding affinity and specificity towards the enzyme.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its inhibitory activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase without causing significant adverse effects . At higher doses, toxic effects such as metabolic disturbances and organ toxicity have been observed. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with carbonic anhydrase enzymes. The inhibition of these enzymes can lead to changes in metabolic flux and metabolite levels, affecting processes such as respiration and ion transport . Additionally, the compound may undergo metabolic transformations, resulting in the formation of active or inactive metabolites that further influence its biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its target sites effectively.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with carbonic anhydrase enzymes . Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, further modulating its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide typically involves the reaction of 2,4-dimethoxyaniline with thiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)thiophene-2-carboxamide
  • N-(2,4-dimethoxyphenyl)thiophene-2-sulfonyl chloride
  • N-(2,4-dimethoxyphenyl)thiophene-2-sulfonyl hydrazide

Uniqueness

N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide is unique due to its combination of a thiophene ring with a sulfonamide group and a dimethoxyphenyl moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S2/c1-16-9-5-6-10(11(8-9)17-2)13-19(14,15)12-4-3-7-18-12/h3-8,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUPYYONGFLTBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90975718
Record name N-(2,4-Dimethoxyphenyl)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6031-89-6
Record name N-(2,4-Dimethoxyphenyl)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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